5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N9O2/c1-15-22(24(34)26-17-7-9-18(10-8-17)32-14-25-29-31-32)27-30-33(15)19-11-12-21-20(13-19)23(35-28-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,26,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLTYIQQUCTULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while reduction of nitro groups would produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
The compound’s medicinal applications are primarily focused on its potential as an anticancer and antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported bioactivity.
Table 1: Structural and Functional Comparison
*Estimated from structural data. NA = Not available.
Key Observations
Substituent Impact on Bioactivity: The tetrazole group in the target compound may enhance hydrogen-bonding interactions compared to the trifluoromethyl group in its analog . The latter’s lipophilicity could improve membrane permeability but reduce solubility. Benzoxazole vs.
Role of the Triazole Core :
- The 1,2,3-triazole scaffold is common in all analogs, enabling π-π stacking and dipole interactions. The 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzodioxolylmethyl in 3e) .
Biological Activity Trends: Thiadiazole derivatives (e.g., 9b) exhibit potent antitumor activity (IC₅₀ = 2.94 µM against HepG2), suggesting that replacing the triazole with a thiadiazole core enhances cytotoxicity . The absence of reported activity for the target compound highlights a gap in current research, though its structural features (tetrazole, benzoxazole) align with known pharmacophores for kinase inhibition or anticancer activity .
Table 2: Physicochemical Properties
Biological Activity
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, making it a candidate for diverse biological activities. Its molecular formula is with a molecular weight of 463.46 g/mol. This compound exhibits potential as an enzyme inhibitor and has been studied for its anticancer and antimicrobial properties.
Structural Characteristics
The compound features several key structural components:
- Triazole Ring : Known for its role in biological activity and interaction with various enzymes.
- Benzoxazole Moiety : Contributes to the compound's lipophilicity and biological interactions.
- Tetrazole Group : Enhances the potential for hydrogen bonding and π-π interactions with proteins.
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. The presence of specific functional groups in this compound may enhance its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 0.98 | Induction of apoptosis via Bcl-2 inhibition |
| Jurkat | 0.85 | Disruption of cell cycle progression |
The structure activity relationship (SAR) studies suggest that modifications to the benzoxazole and triazole rings can significantly impact the compound's effectiveness against cancer cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The interactions include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer proliferation and microbial growth.
- Protein Binding : It forms hydrogen bonds and engages in π-π interactions with aromatic residues in proteins, modulating biological pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of multidrug-resistant bacteria. Results showed that it retained activity against strains resistant to conventional antibiotics, suggesting potential therapeutic applications in treating resistant infections.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of triazole and benzoxazole precursors, followed by coupling with tetrazole-containing aryl groups. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation under reflux in ethanol or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne) and using catalysts like Cu(I)Br (5 mol%) .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- NMR Spectroscopy : - and -NMR to verify proton environments (e.g., methyl groups at δ 2.4 ppm) and aromatic ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 495.12) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm for carboxamide C=O stretch and 3100–3200 cm for N-H bonds .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to triazole pharmacophores .
Q. What solubility and stability challenges are anticipated during in vitro studies?
- Solubility : Low aqueous solubility due to aromatic and heterocyclic moieties. Use DMSO stock solutions (≤10% v/v in media) and confirm absence of precipitation via dynamic light scattering (DLS) .
- Stability : Monitor degradation in PBS (pH 7.4) over 24h using HPLC; stabilize with antioxidants (e.g., 0.1% ascorbic acid) if needed .
Q. How can researchers validate interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to purified proteins (e.g., EGFR kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Modulation : Replace the 4-(1H-tetrazol-1-yl)phenyl group with 4-(carboxamido)phenyl to enhance solubility while retaining target affinity .
- Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 5-methyl position to improve metabolic stability .
- Data-Driven SAR : Use machine learning (e.g., Random Forest models) trained on analog datasets to predict activity cliffs .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability (oral and IV routes) in rodent models; address poor absorption with nanoformulations (e.g., PLGA nanoparticles) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma and liver microsomes .
- Off-Target Effects : Chemoproteomics (e.g., affinity-based pull-down assays) to identify unintended protein interactions .
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Reaction Path Modeling : Density Functional Theory (DFT) to simulate transition states during triazole cyclization; optimize solvent effects (e.g., ethanol vs. DMF) .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with Bayesian optimization to predict ideal reaction parameters (temperature, catalyst loading) .
- Docking Studies : AutoDock Vina to model compound binding to biological targets (e.g., PARP-1); validate with mutagenesis (e.g., K903A mutation disrupts binding) .
Q. What experimental approaches clarify discrepancies in biological assay results across studies?
- Assay Standardization : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to reduce variability .
- Redox Interference Testing : Add catalase (100 U/mL) to neutralize HO artifacts in ROS-sensitive assays .
- Orthogonal Validation : Confirm apoptosis (Annexin V/PI flow cytometry) if MTT assays suggest cytotoxicity .
Q. How can researchers leverage heterocyclic diversity to design derivatives with improved properties?
- Benzoxazole Replacement : Substitute with 1,2,4-thiadiazole to enhance π-π stacking with target proteins .
- Tetrazole Bioisosteres : Replace 1H-tetrazole with sulfonamide to reduce metabolic lability while maintaining hydrogen-bonding capacity .
- Hybrid Scaffolds : Fuse triazole with pyrazole rings (e.g., via Sonogashira coupling) to explore synergistic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
